Alphagan
Overview
Description
Alphagan P, also known as brimonidine, is a prescription eye drop used to reduce pressure inside the eyes in people with open-angle glaucoma or ocular hypertension . It is for use in adults and children as young as 2 years old .
Molecular Structure Analysis
The structural formula of brimonidine tartrate is: 5-Bromo-6-(2-imidazolidinylideneamino)quinoxaline L-tartrate .Physical And Chemical Properties Analysis
In solution, Alphagan P has a clear, greenish-yellow color. It has an osmolality of 250-350 mOsmol/kg and a pH of 7.4-8.0 (0.1%) or 6.9-7.4 (0.15%) .Scientific Research Applications
Ocular and Systemic Side Effects in Children : Brimonidine 0.2% (Alphagan®) is commonly used as a topical antihypertensive for children's eye conditions, but it has been associated with systemic adverse effects, such as central nervous system depression. A study analyzing the safety of brimonidine 0.2% in children found systemic adverse effects in 18% of cases, necessitating drug discontinuation (Bowman, Cope, & Nischal, 2004).
Allergy Propensity with Multiple Eye-Drop Use : Patients who developed local Alphagan allergy were observed to have a higher rate of allergy to other topical eye medications. Alphagan was found to have high allergenicity, potentially increasing the likelihood of allergy to subsequently used preparations (Osborne, Montgomery, Morris, & McKay, 2005).
Charles Bonnet Syndrome Precipitation : There are reports of Brimonidine tartrate (Alphagan) inducing formed visual hallucinations, known as Charles Bonnet syndrome, in elderly patients with bilateral visual loss. The hallucinations ceased after discontinuing or decreasing the dose of Brimonidine (Tomsak, Zaret, & Weidenthal, 2003).
Comparison of Brimonidine-Purite and Brimonidine : A 12-month evaluation compared the efficacy and safety of brimonidine-Purite (Alphagan) 0.15% and 0.2% three times daily with brimonidine (Alphagan) 0.2% three times daily in patients with glaucoma or ocular hypertension. The study aimed to assess the differences in safety and effectiveness between these formulations (Katz, 2002).
Pupil Size Effect Under Different Luminance Conditions : Brimonidine tartrate ophthalmic solution 0.2% (Alphagan®) has been studied for its effect on pupil size in normal eyes under various luminance conditions. The results indicate that Brimonidine can decrease night-vision difficulties in postoperative refractive patients (McDonald, Kotb, & Decker, 2001).
Reducing Halos After LASIK : Brimonidine tartrate 0.2% (Alphagan) has been found effective in reducing halo size and pupil size in postoperative LASIK patients with night-vision symptoms (Lee, You, Choe, & Eun Suk Lee, 2008).
Mono-, Combination, or Replacement Therapy in Glaucoma : Brimonidine 0.2% (Alphagan®) has been evaluated as mono-, combination, or replacement therapy for reducing intraocular pressure (IOP) in patients with primary open-angle glaucoma or ocular hypertension. This study involved a comparative clinical evaluation with a focus on effectiveness and safety (Lee, Gornbein, & Abrams, 2000).
Safety And Hazards
Alphagan P should not be used if you are allergic to brimonidine . It may cause damage to the cardiovascular system through prolonged or repeated exposure . Repeated ocular use has been shown to produce oral dryness, eye irritation, ocular allergic reactions, headache or fatigue or drowsiness when used as directed .
properties
IUPAC Name |
5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine;(2R,3R)-2,3-dihydroxybutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHBYNSSDLTCRG-LREBCSMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59803-98-4 (Parent) | |
Record name | Brimonidine tartrate [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070359465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70911371 | |
Record name | Brimonidine tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70911371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Brimonidine tartrate | |
CAS RN |
70359-46-5 | |
Record name | Brimonidine tartrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70359-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brimonidine tartrate [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070359465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brimonidine tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70911371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Brimonidine Tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BRIMONIDINE TARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S9CL2DY2H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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